Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-4-13-9-3-7(12)6(11)5-14(8)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMREXPQKZKTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step process. One common method is the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted with ethyl bromoacetate and other electrophiles under mild conditions . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Radical Reactions: Functionalization via radical reactions is also possible, providing a pathway to diverse derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate. A notable case involves its identification as a narrow-spectrum inhibitor of Streptococcus pneumoniae, demonstrating effectiveness without affecting other bacterial strains. The compound operates by inhibiting the FtsZ protein involved in bacterial cell division, which is crucial for the proliferation of this pathogen . This specificity positions it as a promising candidate for developing targeted antibacterial therapies.
Anticancer Potential
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties. This compound has been synthesized and evaluated for its antiproliferative effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Herbicidal Properties
Pyridine derivatives, including this compound, have been investigated for their herbicidal potential. Compounds in this class have shown effectiveness in controlling specific weed species while minimizing impact on crops. The mechanism typically involves interference with plant growth regulators or photosynthetic processes, making them valuable in agricultural formulations aimed at sustainable pest management .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. The following table summarizes key synthesis parameters:
| Parameter | Details |
|---|---|
| Starting Materials | 6-bromo-7-chloroimidazo[1,2-a]pyridine |
| Reagents | Ethyl chloroformate, base (e.g., NaOH) |
| Solvent | Acetone or ethanol |
| Temperature | Reflux conditions |
| Yield | Typically >70% |
Study on Antibacterial Efficacy
A study published in PubMed detailed the efficacy of this compound against S. pneumoniae. The compound was tested alongside existing antibiotics to evaluate its performance as a novel treatment option. Results indicated that it significantly reduced bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent against resistant strains .
Investigation of Anticancer Effects
In another research article, the anticancer properties of this compound were explored through various assays on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .
Mechanism of Action
The mechanism of action of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its biological effects .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
The reactivity and applications of imidazo[1,2-a]pyridine derivatives are highly dependent on the position and type of substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Solvent Effects : Analogous compounds like Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate exhibit solvent-dependent regioselectivity. For example, reactions with NCS in THF yield chloromethyl derivatives, while acetic acid promotes dihydroimidazopyridine formation . This suggests that the target compound’s reactivity could similarly be tuned by solvent choice.
- Heterocyclic Core : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate) demonstrate divergent reactivity due to their distinct aromatic systems, highlighting the importance of core structure in applications .
Biological Activity
Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C10H8BrClN2O2
- CAS Number : 2409596-95-6
This compound belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied for its potential therapeutic applications due to its ability to interact with various biological targets.
Antimicrobial and Antiviral Properties
This compound has shown promising activity against a range of pathogens. In particular:
- Antimicrobial Activity : Studies indicate that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine, enhances the compound's efficacy against bacteria and fungi .
- Antiviral Activity : Research has demonstrated that this compound may inhibit viral replication through interactions with viral enzymes or host cell receptors. Its structural features contribute to its binding affinity to these biological targets .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Mechanisms include:
- Inhibition of Kinases : this compound has been identified as a kinase inhibitor, which is crucial in cancer cell signaling pathways. By inhibiting specific kinases, it can disrupt cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence and position of halogen atoms significantly influence the compound's binding affinity and biological activity. For instance, bromine at the 6-position and chlorine at the 7-position contribute to enhanced potency against various biological targets .
- Modification Potential : Researchers have explored various modifications to improve efficacy and reduce toxicity. For example, altering the ethyl ester group can yield derivatives with improved selectivity and reduced side effects .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Investigation of Anticancer Effects
In vitro studies assessed the anticancer activity of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM for breast cancer cells, indicating significant potential for further development as an anticancer drug .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
How can crystallographic data resolve structural ambiguities in halogenated imidazopyridines?
Advanced Research Focus
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving substituent positions and confirming regiochemistry. For example, in fused pyrimidine derivatives (), torsion angles and bond distances derived from SHELX-refined data validated the spatial arrangement of substituents. For Ethyl 6-bromo-7-chloro derivatives, high-resolution data (≤ 0.8 Å) and twinning correction may be necessary to address disorder in halogen atoms .
Q. Methodological Tips :
- Use synchrotron radiation for small crystals (< 0.1 mm).
- Validate hydrogen bonding networks via PLATON or OLEX2 software.
What in vitro assays are suitable for evaluating PI3K/Akt pathway inhibition by this compound?
Advanced Research Focus
Similar imidazopyridine derivatives (e.g., HS-173 in ) inhibit PI3Kα with IC₅₀ values determined via kinase activity assays. Recommended protocols:
- PI3K Inhibition : Use lipid kinase ELISA kits with ATP concentrations adjusted to Km values.
- Downstream Effects : Measure Akt/mTOR phosphorylation in Huh-7 cells via Western blot (10–50 µM compound, 24-hour incubation).
- Apoptosis Assays : Annexin V/PI staining with flow cytometry to quantify cell death .
Q. Data Interpretation :
- Normalize to DMSO controls and validate with positive controls (e.g., LY294002).
- Address batch variability by replicating assays across multiple cell passages.
How do bromo and chloro substituents influence the compound’s pharmacokinetic properties?
Advanced Research Focus
Halogen atoms enhance metabolic stability but may reduce solubility. Comparative studies of analogs (e.g., HS-173 vs. IPD-196 in ) show that bromine at position 6 improves target binding affinity, while chlorine at position 7 reduces off-target interactions. Use the following approaches:
Q. Contradiction Analysis :
- Discrepancies in in vivo vs. in vitro efficacy may arise from poor oral bioavailability. Mitigate via nanoformulation or prodrug strategies.
How can structure-activity relationship (SAR) studies guide further optimization?
Advanced Research Focus
SAR studies should compare halogen positioning, ester group flexibility, and heterocyclic substitutions. For example:
Q. Experimental Design :
- Synthesize 10–15 analogs and screen against PI3K isoforms (α, β, γ, δ).
- Use molecular docking (AutoDock Vina) to predict binding modes to PI3Kα (PDB: 4JPS) .
What analytical techniques are critical for purity assessment and structural validation?
Q. Basic Research Focus
Q. Common Pitfalls :
- Residual solvents (DMSO, ethyl acetate) may skew HRMS; lyophilize samples before analysis.
How can researchers address discrepancies in biological activity across studies?
Advanced Research Focus
Contradictory data (e.g., variable IC₅₀ values in Huh-7 vs. HepG2 cells) may stem from:
- Cell line heterogeneity (genetic drift, passage number).
- Assay conditions (serum concentration, incubation time).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
